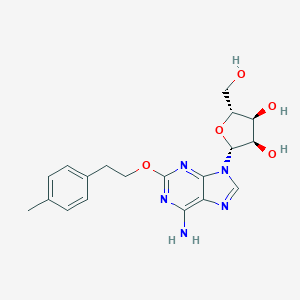
2-(2-(4-Methylphenyl)ethoxy)adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-(4-Methylphenyl)ethoxy)adenosine, also known as this compound, is a useful research compound. Its molecular formula is C19H23N5O5 and its molecular weight is 401.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
1. Adenosine Receptor Agonism
MPEA acts primarily as an agonist for adenosine A2 receptors, demonstrating a remarkable selectivity of up to 44,000-fold for coronary A2 receptors compared to other adenosine receptor subtypes . This selectivity positions MPEA as a valuable tool for studying the physiological roles of adenosine receptors in various biological systems.
2. Cardiovascular Research
The compound's potent vasodilatory effects make it a candidate for cardiovascular research. Studies have shown that MPEA can induce significant coronary vasodilation, which is critical for understanding the mechanisms underlying cardiovascular diseases .
3. Neuropharmacology
MPEA's interaction with adenosine receptors extends to neuropharmacological studies. It has been utilized to investigate the role of adenosine in neuroprotection and neuroinflammation, providing insights into potential therapeutic strategies for neurodegenerative diseases .
Biochemical Mechanisms
1. Molecular Interaction Studies
Research has employed molecular modeling techniques to elucidate how MPEA binds to the A2A receptor. These studies highlight the structural requirements for high-affinity binding and agonistic activity, contributing to the design of novel adenosine receptor modulators .
2. Structure-Activity Relationships
Understanding the structure-activity relationship (SAR) of MPEA has facilitated the development of other selective adenosine receptor agonists. By modifying structural components of MPEA, researchers have identified compounds with enhanced potency and selectivity, furthering drug discovery efforts in this area .
Therapeutic Potential
1. Inflammation and Pain Management
MPEA's ability to activate A2 receptors suggests potential applications in treating inflammatory conditions and pain management. Its anti-inflammatory properties are being explored in preclinical models, indicating that it may help mitigate conditions such as arthritis and other inflammatory diseases .
2. Cancer Research
Recent studies indicate that adenosine receptor agonists like MPEA could play a role in cancer therapy by modulating immune responses within the tumor microenvironment. This application is particularly relevant in enhancing the efficacy of immunotherapies .
Data Tables
The following table summarizes key pharmacological data associated with 2-(2-(4-Methylphenyl)ethoxy)adenosine:
| Parameter | Value |
|---|---|
| Selectivity (A2/A1) | 44,000-fold |
| EC50 (Coronary A2) | 190 pM |
| Binding Affinity (Ki) | 11 nM |
| Vasodilatory Effect | Significant |
Case Studies
Case Study 1: Cardiovascular Effects
In a study involving isolated rat hearts, MPEA was administered to assess its vasodilatory effects. The results demonstrated a marked increase in coronary blood flow, supporting its potential as a therapeutic agent for ischemic heart disease .
Case Study 2: Neuroprotective Effects
Research investigating the neuroprotective effects of MPEA revealed that it could reduce neuronal cell death in models of oxidative stress, suggesting its utility in developing treatments for neurodegenerative disorders such as Alzheimer's disease .
属性
CAS 编号 |
131865-94-6 |
|---|---|
分子式 |
C19H23N5O5 |
分子量 |
401.4 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R)-2-[6-amino-2-[2-(4-methylphenyl)ethoxy]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C19H23N5O5/c1-10-2-4-11(5-3-10)6-7-28-19-22-16(20)13-17(23-19)24(9-21-13)18-15(27)14(26)12(8-25)29-18/h2-5,9,12,14-15,18,25-27H,6-8H2,1H3,(H2,20,22,23)/t12-,14-,15-,18-/m1/s1 |
InChI 键 |
SRWUHMQKNPGXOP-SCFUHWHPSA-N |
SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
手性 SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
规范 SMILES |
CC1=CC=C(C=C1)CCOC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Key on ui other cas no. |
131865-94-6 |
同义词 |
2-(2-(4-methylphenyl)ethoxy)adenosine 2-(2-(p-methylphenyl)ethoxy)adenosine SHA 118 SHA-118 WRC 0090 WRC-0090 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















